molecular formula C11H11ClN2S B1483681 1-(chloromethyl)-5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2097964-81-1

1-(chloromethyl)-5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole

Cat. No. B1483681
CAS RN: 2097964-81-1
M. Wt: 238.74 g/mol
InChI Key: WBOZRUJFPIQPRB-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For example, the Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The specific structure of the compound may allow for fine-tuning of electronic properties, making it a candidate for use in semiconducting materials with specific conductivity requirements.

Corrosion Inhibitors

In industrial chemistry, thiophene-based molecules serve as corrosion inhibitors . The chloromethyl and cyclopropyl groups in the compound could potentially enhance its binding affinity to metal surfaces, providing a protective layer against corrosion.

Pharmacological Properties

Compounds with a thiophene ring system exhibit a range of pharmacological properties , including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The unique substitution pattern of “1-(chloromethyl)-5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole” might offer new avenues for drug development and therapeutic applications.

Liquid Crystals

Thiophene derivatives are also utilized in the creation of liquid crystals . The structural elements of the compound could contribute to the mesomorphic properties required for liquid crystal applications, such as in displays and optical devices.

Histone Deacetylase (HDAC) Inhibitors

Some fluorinated thiophene analogs are potent selective class II HDAC inhibitors . Although the compound is not fluorinated, its framework could be modified to include fluorine atoms, potentially leading to new HDAC inhibitors with clinical relevance.

Photochromic Materials

Thiophene-substituted perfluorocyclopentenes are investigated as thermally irreversible photochromic compounds . The compound’s cyclopropyl group might influence the photochromic behavior, offering a path to develop materials that change color in response to light exposure.

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

1-(chloromethyl)-5-cyclopropyl-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c12-7-14-10(8-3-4-8)6-9(13-14)11-2-1-5-15-11/h1-2,5-6,8H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOZRUJFPIQPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCl)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(chloromethyl)-5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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